Crocusatin L

描述

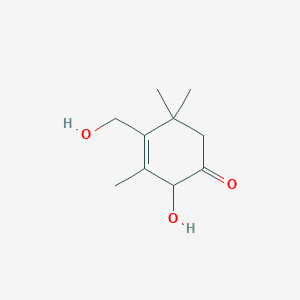

Structure

2D Structure

3D Structure

属性

分子式 |

C10H16O3 |

|---|---|

分子量 |

184.23 g/mol |

IUPAC 名称 |

2-hydroxy-4-(hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-one |

InChI |

InChI=1S/C10H16O3/c1-6-7(5-11)10(2,3)4-8(12)9(6)13/h9,11,13H,4-5H2,1-3H3 |

InChI 键 |

HIZMOSZXHSNYFG-UHFFFAOYSA-N |

SMILES |

CC1=C(C(CC(=O)C1O)(C)C)CO |

规范 SMILES |

CC1=C(C(CC(=O)C1O)(C)C)CO |

同义词 |

crocusatin L |

产品来源 |

United States |

Origin, Isolation, and Characterization of Crocusatin L

Botanical Source and Distribution: Crocus sativus Petals

Crocusatin L is naturally derived from the petals of Crocus sativus L., a perennial herb belonging to the Iridaceae family. acs.orgacs.orgresearchgate.net While the primary commercial product of this plant is saffron, which consists of the dried stigmas, the petals are considered a major by-product of saffron processing and a rich source of various bioactive compounds. nih.govresearchgate.net

Crocus sativus is cultivated in various regions across the globe. Its distribution includes southern Europe, Iran, southern Asia, and parts of China. acs.org The plant thrives in specific climates characterized by dry, hot summers and cold winters, which are essential for its flowering cycle. The petals, often discarded during the harvesting of stigmas, have become a subject of scientific interest due to their complex chemical profile, which includes this compound and other terpenoids. researchgate.netnih.gov

Methodologies for Extraction and Primary Isolation

The initial step in obtaining this compound involves its extraction from the plant material, followed by preliminary purification to separate it from the highly complex mixture of compounds present in the petals.

The isolation process for this compound begins with solvent-based extraction from the dried petals of Crocus sativus. waters.com Research has demonstrated that a methanol (B129727) extract of the petals contains a diverse array of constituents, including this compound. acs.orgacs.orgresearchgate.net In a typical procedure, the powdered plant material is subjected to extraction with methanol, which effectively dissolves a broad spectrum of compounds. palarch.nl The resulting solution, known as the crude extract, contains not only this compound but also dozens of other compounds, such as other crocusatins (J and K), flavonoids, and carotenoids. acs.orgnih.gov

Following the initial solvent extraction, the crude methanol extract undergoes further processing to reduce its complexity. This stage often involves liquid-liquid partitioning, where the crude extract is suspended in water and then successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their differential solubility in the immiscible liquid phases, yielding fractions enriched with certain classes of compounds. This fractionation is a critical preliminary step before the application of more precise chromatographic techniques.

Chromatographic Strategies for High-Purity Isolation of this compound

To isolate this compound in a pure form from the enriched fractions, advanced chromatographic techniques are essential. These methods separate molecules based on their specific physical and chemical properties.

Preparative liquid chromatography (Prep LC) is a fundamental technique for purifying specific compounds from complex mixtures. waters.comwelch-us.com It operates on the same principles as analytical high-performance liquid chromatography (HPLC) but is designed to handle larger quantities of material to isolate, rather than just identify, the target compounds. ymc.eu For the isolation of compounds from Crocus sativus, including related molecules like crocins, preparative LC systems utilizing columns packed with materials such as silica (B1680970) gel or C18 are commonly employed. nih.govmdpi.com The enriched fraction containing this compound is injected into the preparative column, and a solvent or a gradient of solvents (the mobile phase) is pumped through the column, separating the components. Each separated compound is then collected as it elutes from the system. waters.com

Table 1: Overview of Preparative Liquid Chromatography for Natural Product Isolation

| Parameter | Description | Relevance to this compound Isolation |

| Stationary Phase | The solid adsorbent material packed in the column (e.g., Silica Gel, C18). | The choice of stationary phase is critical and depends on the polarity of this compound. ymc.eu |

| Mobile Phase | The solvent or solvent mixture that flows through the column, carrying the sample. | A gradient of solvents is often used to effectively separate compounds with different polarities from the complex petal extract. |

| Detection | A detector (e.g., UV-Vis) monitors the column eluate to identify when compounds are eluting. yocellbio.com | Allows for the tracking and selective collection of the fraction containing this compound. |

| Fraction Collection | The process of collecting the separated compounds as they exit the detector. | Essential for obtaining a purified sample of this compound for structural analysis and further study. waters.com |

Countercurrent chromatography (CCC) is a form of liquid-liquid partition chromatography that eliminates the use of a solid stationary phase, thereby avoiding irreversible adsorption of the sample. chromatographyonline.com This technique utilizes a biphasic solvent system, where one liquid phase is held stationary by centrifugal force while the other immiscible liquid phase is pumped through as the mobile phase. aocs.org The separation is based on the differential partitioning of the sample's components between the two liquid phases. CCC has been successfully applied to the separation of various natural products and has been noted in the context of isolating "crocusatin" from plant extracts, making it a highly suitable and efficient method for the purification of this compound. chromatographyonline.comresearchgate.net Its high sample recovery and scalability make it an excellent alternative or complementary technique to preparative LC. chromatographyonline.com

Structural Elucidation Methodologies for this compound

The structural elucidation of this compound relies on a suite of modern analytical techniques. The foundational information for determining its structure is derived from various spectroscopic methods.

Spectroscopic techniques are indispensable for determining the molecular structure of organic compounds. creative-biostructure.com Each method provides unique pieces of information that, when combined, allow chemists to build a complete picture of the molecule.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS) is employed to determine the exact molecular formula of the compound. For instance, the molecular formula for this compound has been established as C₁₀H₁₆O₃. scispace.com This technique provides the precise molecular weight, which is a critical first step in identifying a new compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a compound shows absorption bands at specific frequencies corresponding to the vibrations of different types of chemical bonds. For compounds similar to this compound isolated from saffron, IR spectra typically reveal the presence of hydroxyl (-OH) groups (broad band around 3400-3500 cm⁻¹) and carbonyl (C=O) groups of a conjugated system (around 1670 cm⁻¹). scispace.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems within the molecule. Saffron components like crocusatins exhibit characteristic UV absorption maxima. For example, the presence of a conjugated enone system in related monoterpenoids gives rise to a UV absorption maximum in the range of 230-250 nm. scispace.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for structural elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For monoterpenoids isolated from Crocus sativus, ¹H NMR spectra reveal signals corresponding to methyl groups, methylene (B1212753) protons, and protons attached to double bonds or carbon atoms bearing oxygen. scispace.com

¹³C NMR: This provides information on the number and types of carbon atoms in the molecule, distinguishing between sp³, sp², and sp hybridized carbons, as well as carbons in functional groups like ketones and alcohols. scispace.com

2D NMR Techniques: More complex NMR experiments like COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure. For example, HMBC experiments are crucial for identifying long-range correlations between protons and carbons, which helps in piecing together the molecular skeleton. scispace.com

A summary of the spectroscopic data for the related compound Crocusatin-D is presented below as a representative example of the data used in the structural elucidation of this class of compounds.

| Spectroscopic Technique | Observed Data for Crocusatin-D scispace.com | Interpretation |

| HR-MS | m/z: 184.1108 [M]⁺ (Calcd. for C₁₀H₁₆O₃: 184.1100) | Confirms the molecular formula. |

| UV (MeOH) | λₘₐₓ: 247 nm | Indicates the presence of a conjugated system. |

| IR (neat) | νₘₐₓ: 3561, 2963, 1677, 1083 cm⁻¹ | Suggests the presence of -OH, C-H, and C=O groups. |

| ¹H NMR (CDCl₃) | δ 4.35, 4.28 (hydroxymethyl), 4.32 (methine), 1.94 (vinyl methyl), 1.30, 1.24 (gem-dimethyl) | Details the proton environment. |

| ¹³C NMR (CDCl₃) | δ 201.1 (C=O), 161.0, 130.7 (C=C), 69.3 (C-O), 59.2 (C-O) | Details the carbon skeleton. |

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. uou.ac.in These methods are crucial for determining the stereochemistry of a molecule, which refers to the three-dimensional arrangement of its atoms.

Optical Rotation (OR) is a fundamental chiroptical property. A chiral compound will rotate the plane of polarized light, and the direction and magnitude of this rotation can be measured. The sign of the optical rotation ([α]D) is often used in combination with other data to help assign the absolute configuration of a chiral center. For example, the positive or negative optical rotation of isolated crocusatins has been compared to that of known compounds to infer their stereochemistry. scispace.com

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are more advanced techniques that measure the differential absorption of left and right circularly polarized light in the UV-visible and infrared regions, respectively. The resulting spectrum is unique to a specific enantiomer and can be compared with theoretically calculated spectra for possible stereoisomers to determine the absolute configuration of the molecule. While highly effective, the specific application of ECD or VCD to this compound is not detailed in the available literature.

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. wikipedia.org This technique requires the compound to be in a crystalline form. When a beam of X-rays is passed through the crystal, the X-rays are diffracted in a specific pattern that depends on the arrangement of atoms in the crystal lattice.

By analyzing this diffraction pattern, a detailed three-dimensional electron density map of the molecule can be generated, revealing the precise position of each atom. This allows for the unambiguous determination of the molecule's complete structure and absolute stereochemistry. The primary challenge for this technique is obtaining a single crystal of the compound that is of sufficient quality for diffraction analysis. There is no information in the searched literature indicating that X-ray crystallography has been successfully applied to determine the structure of this compound.

Biosynthetic Pathways of Crocusatin L

Precursor Identification in Monoterpenoid Biosynthesis

The biosynthesis of all terpenoids, a vast class of natural products, originates from two five-carbon (C5) isomers: isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.comnih.gov These fundamental building blocks are synthesized in plants through two distinct pathways: the mevalonate (B85504) (MVA) pathway, primarily active in the cytoplasm, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids. mdpi.com

The MEP pathway is the primary source of precursors for monoterpenoids, diterpenoids, and carotenoids. mdpi.compeerj.com It begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate, ultimately yielding IPP and DMAPP. nih.gov The head-to-tail condensation of one molecule of IPP and one molecule of DMAPP, catalyzed by geranyl diphosphate synthase (GPPS), forms the C10 compound geranyl diphosphate (GPP). mdpi.comresearchgate.net GPP is the direct precursor for the entire family of monoterpenoids. researchgate.net

While the saffron apocarotenoids are not monoterpenoids themselves, their biosynthesis is intrinsically linked to the same initial steps. Further elongation of GPP with another IPP molecule forms farnesyl diphosphate (FPP; C15), the precursor to sesquiterpenes. A subsequent addition of IPP, catalyzed by geranylgeranyl diphosphate synthase (GGPPS), produces the C20 compound geranylgeranyl diphosphate (GGPP). mdpi.comnih.gov Two molecules of GGPP are then condensed by the enzyme phytoene (B131915) synthase (PSY) to form the C40 backbone of phytoene, the first committed step in carotenoid biosynthesis. nih.govnih.gov Through a series of desaturation and isomerization reactions, phytoene is converted to lycopene (B16060). nih.gov Subsequent cyclization by lycopene β-cyclase (LCYB) and hydroxylation by β-carotene hydroxylase (BCH) leads to the formation of zeaxanthin (B1683548), the direct C40 tetraterpenoid precursor for the saffron apocarotenoids. researchgate.netmdpi.comfrontiersin.org Therefore, the precursors for Crocusatin L and related compounds are derived from the same fundamental C5 units that initiate monoterpenoid biosynthesis.

Enzymatic Steps and Mechanisms in this compound Formation

The transformation of the C40 carotenoid zeaxanthin into the characteristic C20 apocarotenoids of saffron is a multi-step enzymatic process primarily occurring in the plant's stigma. oup.comnih.gov

The first dedicated and rate-limiting step is the oxidative cleavage of zeaxanthin. This reaction is catalyzed by a specific carotenoid cleavage dioxygenase, CsCCD2L (Carotenoid Cleavage Dioxygenase 2L). nih.govkaust.edu.samdpi.com This enzyme symmetrically cleaves the polyene chain of zeaxanthin at the 7,8 and 7′,8′ double bond positions. researchgate.netbiosc.de In vitro studies have revealed this is a sequential, two-step mechanism. nih.govkaust.edu.sa

The first cleavage of zeaxanthin produces two molecules: the C10 compound 3-OH-β-cyclocitral and the C30 intermediate 3-OH-β-apo-8′-carotenal . kaust.edu.sabiosc.de

The CsCCD2L enzyme then cleaves the C30 intermediate, yielding a second molecule of 3-OH-β-cyclocitral and the C20 apocarotenoid, crocetin (B7823005) dialdehyde (B1249045) . nih.govkaust.edu.sa

Following its formation, the highly reactive crocetin dialdehyde is oxidized to its corresponding dicarboxylic acid, crocetin . This conversion is catalyzed by an aldehyde dehydrogenase (ALDH) enzyme. nih.govresearchgate.netnih.gov

The final stage in the biosynthesis of the various crocusatins and crocins is glycosylation. This process, which renders the lipid-soluble crocetin into water-soluble and stable compounds, is carried out by UDP-glucosyltransferases (UGTs) . nih.govresearchgate.net These enzymes transfer glucose molecules to one or both of the carboxyl groups of crocetin. The diversity of saffron apocarotenoids is generated by the action of different UGTs. For instance, CsUGT74AD1 has been identified as responsible for the primary glycosylation of crocetin, while CsUGT91P3 is involved in subsequent glycosylation steps, adding more glucose moieties to the molecule. mdpi.comresearchgate.net

| Enzyme | Abbreviation | Function | Reference(s) |

| Carotenoid Cleavage Dioxygenase 2L | CsCCD2L | Catalyzes the sequential cleavage of zeaxanthin to form crocetin dialdehyde and 3-OH-β-cyclocitral. | nih.govkaust.edu.samdpi.com |

| Aldehyde Dehydrogenase | ALDH | Oxidizes crocetin dialdehyde to crocetin. | nih.govresearchgate.netnih.gov |

| UDP-Glucosyltransferase | UGT | Transfers glucose moieties to crocetin to form crocins (crocusatins). | nih.govresearchgate.net |

Genetic Regulation of this compound Biosynthesis in Crocus sativus

The synthesis of apocarotenoids in saffron is a tightly controlled process, both spatially and temporally. It is almost exclusively localized to the stigmas of the flower, which accumulate these compounds as they mature. oup.comdoi.org The color of the stigma transitions from white or yellow to a deep scarlet red, a change that parallels the massive accumulation of crocins and is driven by the coordinated expression of the relevant biosynthetic genes. nih.gov

Studies have demonstrated that the transcript levels of key genes in the pathway are significantly upregulated during stigma development. These include genes encoding enzymes for precursor synthesis, such as phytoene synthase (PSY) , lycopene-β-cyclase (CsLYC) , and β-carotene hydroxylase (BCH) , which together drive the metabolic flux towards zeaxanthin production. mdpi.comoup.com

Crucially, the expression of the gene encoding the cleavage enzyme, CsCCD2 , is highly correlated with apocarotenoid accumulation and is considered a key regulatory point. mdpi.comacademicjournals.org Similarly, genes for downstream enzymes, including specific aldehyde dehydrogenases (ALDH) and UDP-glucosyltransferases (UGTs) , are also highly expressed in the stigma tissue, ensuring the efficient conversion of zeaxanthin into the final glycosylated products. nih.govoup.com

Comparative analyses of different saffron selections with varying crocin (B39872) content have reinforced the role of these genes. A significant correlation was found between the expression levels of CsLYC and the zeaxanthin cleavage dioxygenase gene and the total apocarotenoid content, indicating that transcriptional regulation is a primary mechanism for controlling the quantity of these valuable compounds. academicjournals.org While the involvement of specific transcription factors is an active area of research, some microRNAs, such as miR414, have been proposed to play a role in the regulation of the metabolic pathways in Crocus sativus. doi.org

In Vitro Reconstitution of Biosynthetic Enzymes

The functional characterization of the enzymes involved in crocusatin biosynthesis has been greatly facilitated by in vitro studies and the reconstitution of the pathway in heterologous systems. These approaches allow researchers to study individual enzyme kinetics and substrate specificities in a controlled environment, away from the complexity of the plant cell.

The key enzyme, CsCCD2L , was functionally identified by expressing its gene in non-native hosts. When expressed in Escherichia coli and in the endosperm of maize, the enzyme was shown to actively cleave zeaxanthin, leading to the accumulation of crocetin dialdehyde and crocetin. kaust.edu.sa Subsequent in vitro assays using the purified CsCCD2L protein confirmed its high specificity for zeaxanthin and elucidated the sequential cleavage mechanism that proceeds via the C30 intermediate, 3-OH-β-apo-8′-carotenal. nih.govkaust.edu.sa

These in vitro systems have also been instrumental in comparing enzymes from different crocin-producing species. For example, the GjCCD4a enzyme from Gardenia jasminoides was also shown to catalyze the formation of crocetin dialdehyde from zeaxanthin in vitro. nih.gov The development of optimized in vitro screening systems has enhanced the efficiency of these studies, with reports of up to 30% conversion of zeaxanthin to crocetin dialdehyde by CCD2 enzymes. biosc.de

More complex reconstitutions have involved expressing multiple pathway genes in heterologous hosts to rebuild a larger portion of the biosynthetic chain. The entire pathway has been successfully engineered in plants like Nicotiana benthamiana and in microorganisms such as yeast. nih.govfrontiersin.org These "bio-factory" systems, created by co-expressing genes for zeaxanthin production along with CsCCD2L, ALDH, and UGTs, have successfully produced crocins, paving the way for the sustainable biotechnological production of these high-value compounds. nih.govfrontiersin.orgisaaa.org

Synthesis and Derivatization Strategies for Crocusatin L

Total Synthesis Approaches for Crocusatin L

A complete total synthesis of this compound has not been detailed in the existing body of scientific literature. Total synthesis, the complete chemical synthesis of a complex molecule from simple, commercially available precursors, is a fundamental tool in organic chemistry for confirming molecular structures and providing access to larger quantities of a natural product for further study. scripps.eduwikipedia.orgrsc.org While the synthesis of related compounds such as crocacin (B1247475) D, nih.gov crocetin (B7823005) derivatives, nih.gov and crocusatin C has been reported, these synthetic routes are not directly applicable to this compound. polimi.itmdpi.comcnr.itcnr.itacs.org

Information regarding specific stereoselective synthetic methodologies for this compound is not currently available. Stereoselective synthesis is crucial for producing a specific stereoisomer of a chiral molecule, which is often essential for its biological activity. mdpi.comnih.govmdpi.com General principles of stereoselective synthesis are well-established, but their application to this compound has not been documented.

A comparative analysis of convergent versus linear synthetic routes for this compound cannot be conducted, as no complete synthetic pathway has been published. In a linear synthesis, a molecule is built step-by-step in a sequential manner. In contrast, a convergent synthesis involves the independent synthesis of different fragments of the molecule, which are then combined at a later stage. Convergent approaches are often more efficient for complex molecules.

Semisynthetic Modifications and Analog Preparation

Semisynthesis, which involves the chemical modification of a naturally occurring starting material, is a common strategy for producing derivatives of a parent compound. wikipedia.org However, specific semisynthetic modifications of this compound have not been described in the literature.

The development of structural analogues of this compound for pharmacological probing has not been reported. Creating analogues is a key strategy in medicinal chemistry to explore structure-activity relationships and optimize the therapeutic properties of a lead compound. While analogues of other saffron constituents like crocacin D have been synthesized and evaluated, nih.gov similar studies for this compound are yet to be published.

There are no specific reports on the chemical derivatization of this compound to enhance its utility for research purposes, such as improving solubility or stability. The synthesis of derivatives of the related compound crocetin has been shown to improve its properties, suggesting that similar strategies could potentially be applied to this compound. nih.gov

Chemoenzymatic Synthesis of this compound and its Derivatives

The application of chemoenzymatic synthesis, which combines chemical and enzymatic steps, to produce this compound or its derivatives has not been documented. Chemoenzymatic approaches can offer high selectivity and milder reaction conditions. mdpi.com Notably, a chemoenzymatic synthesis has been reported for the related compound, crocusatin C, indicating the potential feasibility of such methods for other similar monoterpenoids. polimi.itcnr.itcolab.ws

Biological Activities and Mechanistic Investigations of Crocusatin L

Antityrosinase Activity of Crocusatin L

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the primary pigment in skin, hair, and eyes. Overproduction of melanin can lead to hyperpigmentation disorders. Consequently, inhibitors of tyrosinase are of significant interest in the cosmetic and pharmaceutical industries. acs.org this compound has been identified as a compound with significant antityrosinase activity. nih.govacs.orgresearchgate.net

Enzyme Kinetic Studies of Tyrosinase Inhibition

Initial screenings of compounds isolated from the methanol (B129727) extract of saffron petals revealed that this compound exhibits significant inhibitory effects against mushroom tyrosinase. nih.govacs.org While detailed kinetic parameters for this compound are not as extensively reported as for its counterpart, Crocusatin K, the initial findings highlight its potential as a tyrosinase inhibitor. For comparison, the IC₅₀ value for Crocusatin K was determined to be 260 µM, indicating a high dose-dependent correlation in its tyrosinase inhibition. acs.org Further kinetic studies are necessary to fully elucidate the specific mechanism and potency of this compound's inhibitory action.

Molecular Docking and Computational Modeling of Enzyme-Ligand Interactions

Molecular docking studies are crucial for understanding the interaction between an inhibitor and its target enzyme at the molecular level. For tyrosinase, this involves examining how a ligand interacts with the binuclear copper-containing active site. ajol.infonih.gov Computational models help predict the binding modes and affinities of inhibitors. mdpi.com

While specific molecular docking studies exclusively on this compound are not extensively detailed in the available literature, research on analogous compounds provides a framework for understanding its potential interactions. For instance, studies on other tyrosinase inhibitors have shown that interactions with key amino acid residues such as His61, His85, Met280, and Asn260 within the tyrosinase active site are critical for inhibition. ajol.info It is hypothesized that this compound, like other inhibitors, may bind to the active site of tyrosinase, possibly through interactions with the copper ions, thereby preventing the substrate from binding and inhibiting melanin production. nih.govresearchgate.net

Comparative Analysis with Other Tyrosinase Inhibitors (e.g., Crocusatin K)

This compound is often studied alongside other compounds isolated from saffron, particularly Crocusatin K. Both this compound and Crocusatin K, along with 4-hydroxy-3,5,5-trimethylcyclohex-2-enone, have demonstrated significant antityrosinase activity. nih.govacs.orgresearchgate.net

A comparative analysis indicates that both Crocusatin K and L are effective, though more detailed kinetic data is available for Crocusatin K. acs.org The tyrosinase inhibitory activity of various compounds from Crocus sativus has been evaluated, with crocusatins H, K, and L, as well as crocin-1 and crocin-3, showing notable effects. researchgate.netnih.govacs.org This suggests that the petals and stigmas of saffron are a rich source of tyrosinase inhibitors. semanticscholar.org

**Table 1: Comparison of Tyrosinase Inhibitory Activity of Selected Compounds from *Crocus sativus***

| Compound | Source Part | Reported Activity |

|---|---|---|

| This compound | Petals | Significant antityrosinase activity nih.govacs.org |

| Crocusatin K | Petals | Significant antityrosinase activity, IC₅₀ = 260 µM nih.govacs.org |

| Crocusatin H | Stigmas | Significant tyrosinase inhibitory activity researchgate.netnih.gov |

| 4-hydroxy-3,5,5-trimethylcyclohex-2-enone | Petals | Significant antityrosinase activity nih.govacs.org |

| Crocin-1 | Stigmas | Significant tyrosinase inhibitory activity researchgate.netnih.gov |

| Crocin-3 | Stigmas | Significant tyrosinase inhibitory activity researchgate.netnih.gov |

Exploration of Other Potential Biological Activities in vitro

Beyond its effects on tyrosinase, preliminary research suggests that this compound and other constituents of saffron may possess other valuable biological properties.

Antioxidant Potential Assessments

Saffron and its components are known to possess antioxidant properties, which are crucial in combating oxidative stress implicated in various diseases. nih.gov While specific antioxidant assessments focusing solely on this compound are limited, studies on saffron extracts containing this compound have shown significant radical scavenging activity. researchgate.net

Anti-inflammatory Pathways Elucidation

Chronic inflammation is a hallmark of many diseases. Natural compounds that can modulate inflammatory pathways are of great therapeutic interest. mdpi.commdpi.comcellsignal.com The anti-inflammatory properties of saffron extracts and their main active constituents, like crocins and crocetin (B7823005), have been investigated. nih.gov These compounds have been shown to modulate key inflammatory pathways such as the NF-κB and MAPK pathways, leading to a reduction in the production of pro-inflammatory mediators. nih.govnih.gov

While direct evidence for the anti-inflammatory activity of this compound is not yet established, its presence in saffron extracts known for their anti-inflammatory effects suggests it may play a role. semanticscholar.org Elucidating the specific effects of this compound on inflammatory pathways such as those involving COX enzymes and nitric oxide production would be a valuable area for future research. nih.gov

In Vitro Pharmacological Profiling

Biochemical Assays for Enzyme Modulation

This compound, a compound isolated from Crocus sativus (saffron), has been identified as a significant inhibitor of tyrosinase, a key enzyme in melanin biosynthesis. researchgate.net The inhibition of this enzyme is a primary strategy in the development of agents for hyperpigmentation. mdpi.com

Research has demonstrated that this compound exhibits inhibitory activity against mushroom tyrosinase. researchgate.net In one study, this compound showed a 14.3% inhibition of tyrosinase from Agaricus bisporus at a concentration of 100 µM. bidd.group While detailed kinetic analyses for this compound are not extensively published, studies on related compounds from saffron provide insight into potential mechanisms. For instance, Crocusatin-K, another monoterpenoid from Crocus sativus, was found to be a competitive inhibitor of tyrosinase. nih.gov Similarly, the flavonol kaempferol, also found in saffron, acts as a competitive inhibitor by chelating the copper ions within the enzyme's active site. nih.govnih.gov This mode of action is common for many flavonol inhibitors, provided their 3-hydroxyl group is free. nih.govnih.gov The inhibitory activity of these compounds is considered significant as tyrosinase inhibitors are important components in cosmetic products aimed at addressing hyperpigmentation. scispace.com

Table 1: Tyrosinase Inhibitory Activity of this compound :heavy_check_mark: Table is interactive. You can sort, filter, and search it.

| Compound | Enzyme | Source Organism | % Inhibition | Concentration (µM) |

|---|

Preclinical In Vivo Models for Activity Validation

While in vitro assays establish a compound's potential to modulate an enzyme, in vivo studies in preclinical models are essential to validate its activity and efficacy in a biological system. nih.gov

Currently, there is a lack of published preclinical in vivo studies specifically investigating this compound for tyrosinase-related conditions such as hyperpigmentation. Although various constituents of saffron have been evaluated in preclinical models for a range of conditions, specific animal data for this compound in this context remains to be reported. mdpi-res.comresearchgate.net

The development of agents for skin pigmentation often involves animal models to confirm efficacy. mdpi.com Zebrafish, for example, are a common model for studying melanogenesis due to the high similarity of their melanin production pathways to humans and the transparency of their embryos, which allows for direct observation of pigmentation changes. frontiersin.org Other models, such as mice and guinea pigs, are also used, where depigmentation or hyperpigmentation can be chemically induced to test the efficacy of topical treatments. mdpi.comjscimedcentral.comjcimcr.org The lack of such studies for this compound represents a gap in the research and an opportunity for future investigation to determine if its in vitro tyrosinase inhibitory activity translates to a physiological effect.

To date, specific preclinical in vivo studies assessing the efficacy of isolated this compound in other disease models have not been reported in the available scientific literature. Research has largely focused on the broader extracts of Crocus sativus or its more abundant components like crocin (B39872), crocetin, and safranal. mdpi-res.comresearchgate.netigi-global.com These have been investigated in preclinical models for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as for their antidepressant and anti-inflammatory properties. nih.govmdpi-res.comresearchgate.net For instance, saffron extracts and crocins have been shown to attenuate memory impairments in animal models associated with Alzheimer's disease. mdpi-res.com However, the specific contribution of this compound to these effects has not been individually determined in in vivo settings.

Structure Activity Relationship Sar Studies of Crocusatin L

Identification of Key Pharmacophoric Features

Pharmacophore modeling for Crocusatin L and its related compounds is still in a nascent stage, with no specific computational studies published to date. However, by analyzing the structures of active versus inactive naturally occurring crocusatins, key features essential for antityrosinase activity can be inferred. The core structure is a monoterpenoid with an isophorone-like skeleton. mums.ac.ir

The primary pharmacophoric elements hypothesized to be crucial for the biological activity of these compounds include:

Hydrogen bond donors and acceptors: Hydroxyl (-OH) and carbonyl (C=O) groups are prominent features of the crocusatin structures and are likely involved in interactions with the active site of the tyrosinase enzyme. mums.ac.ir

Hydrophobic regions: The trimethyl-cyclohexene ring provides a significant hydrophobic scaffold that may contribute to binding within the enzyme's active site. mums.ac.ir

A comparative look at this compound and its analogues suggests that the specific arrangement and stereochemistry of the hydroxyl groups are critical for its inhibitory action.

Impact of Stereochemistry on Biological Activity

The stereochemical configuration of the crocusatin molecules plays a pivotal role in their antityrosinase efficacy. This is most clearly demonstrated by comparing the biological activities of the stereoisomers Crocusatin J and Crocusatin K. While Crocusatin K exhibits significant, dose-dependent inhibitory activity against tyrosinase, its stereoisomer, Crocusatin J, is reported to be inactive. acs.org This stark difference underscores that the specific spatial orientation of the substituent groups is a critical determinant for the molecule's interaction with the enzyme.

In the case of Crocusatin K, the relative configuration of the hydroxyl groups at the C-4 and C-5 positions has been established, with both being in an equatorial orientation. mums.ac.ir The structural elucidation of this compound reveals a different substitution pattern, but the principle that stereochemistry governs activity remains paramount. mums.ac.ir The precise impact of the absolute configuration at the chiral centers of this compound on its biological activity has not yet been determined, highlighting an area for future investigation. The difference in activity between stereoisomers suggests that only a specific enantiomer can effectively fit into the chiral binding site of the tyrosinase enzyme. acs.org

Analysis of Structural Motifs Contributing to Antityrosinase Efficacy

Analysis of the structures of this compound and its co-isolated analogues provides initial clues into the structural motifs necessary for antityrosinase activity. This compound, along with Crocusatin K and 4-hydroxy-3,5,5-trimethylcyclohex-2-enone, have been identified as significant inhibitors of tyrosinase. mums.ac.irresearchgate.netnih.gov

A comparison of the structures of the active compounds (Crocusatin K and L) with the inactive stereoisomer (Crocusatin J) reveals the importance of the substitution pattern on the cyclohexene (B86901) ring.

Table 1: Comparison of Antityrosinase Activity of Crocusatin Analogues

| Compound | Core Structure | Key Substituents | Antityrosinase Activity |

| This compound | β,γ-unsaturated ketonic isophorone | Hydroxyl group at C-3 | Significant mums.ac.irresearchgate.netnih.gov |

| Crocusatin K | Isophorone derivative | Equatorial hydroxyl groups at C-4 and C-5 | Significant (IC50 = 260 µM) acs.org |

| Crocusatin J | Isophorone derivative | Stereoisomer of Crocusatin K | Inactive acs.org |

| 4-hydroxy-3,5,5-trimethylcyclohex-2-enone | Isophorone derivative | Hydroxyl group at C-4 | Significant mums.ac.irresearchgate.netnih.gov |

Data sourced from Li et al., 2004. mums.ac.iracs.org

From this comparison, the presence and specific orientation of hydroxyl groups on the cyclohexene ring appear to be a critical motif for conferring antityrosinase activity. The β,γ-unsaturated ketone functionality in this compound, combined with the C-3 hydroxyl group, represents a key structural feature for its inhibitory potential. mums.ac.ir

Design and Synthesis of Modified Analogues for SAR Elucidation

To date, there are no published studies detailing the design and synthesis of modified analogues of this compound specifically for the purpose of elucidating its structure-activity relationship. The current understanding of the SAR of this compound is derived exclusively from the analysis of its naturally occurring analogues isolated from Crocus sativus. mums.ac.irresearchgate.net

The development of synthetic routes to this compound and its derivatives would be a critical step forward. Such studies would enable the systematic modification of the molecule's structure to probe the importance of various functional groups and stereochemical features. Key areas for future synthetic exploration would include:

Varying the position and stereochemistry of the hydroxyl groups.

Modifying the substituents on the cyclohexene ring.

Altering the oxidation state of the ring and side-chain functionalities.

By synthesizing and testing a library of such analogues, a more comprehensive and quantitative SAR could be established, providing a roadmap for designing more potent and selective tyrosinase inhibitors based on the this compound scaffold.

Analytical Methodologies for Crocusatin L Quantification and Detection in Research

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique for the separation and quantification of individual crocin (B39872) analogues. nih.govnih.gov Its precision allows for the detailed fingerprinting of saffron extracts. nih.gov HPLC systems coupled with photodiode array (PDA) or UV-Vis detectors are standard for analyzing the complex profile of crocins in saffron. researchgate.netaua.gr

The method's robustness allows for the quantification of the major saffron metabolites, making it suitable for standard analysis of commercial products and for checking purity and detecting adulterants. capes.gov.br Research has demonstrated that HPLC can effectively quantify at least ten different saffron metabolites responsible for its organoleptic properties. capes.gov.br The separation is typically achieved using a reversed-phase column, with a mobile phase consisting of a gradient mixture of solvents like acetonitrile (B52724), methanol (B129727), and water, often with an acid modifier such as formic or acetic acid. aua.grnifc.gov.vn Detection is most effective at approximately 440 nm, the characteristic maximum absorbance wavelength for crocins. researchgate.net

Table 1: Representative HPLC Method Parameters for Crocin Analysis

| Parameter | Description | Source(s) |

| Column | Reversed-phase C18; ODS Hypersil (100 x 2.1 mm, 5 µm) | aua.gr |

| Mobile Phase | Gradient elution of acetonitrile and water or methanol and water, often with 0.1-1% acid (e.g., formic, acetic acid). | aua.grnifc.gov.vn |

| Flow Rate | Typically 0.5 mL/min to 1.0 mL/min. | aua.grresearchgate.net |

| Detector | UV-Vis or Photodiode Array (PDA). | researchgate.netaua.gr |

| Detection Wavelength | ~440 nm for crocins, ~250 nm for picrocrocin, ~310-330 nm for safranal. | aua.grresearchgate.net |

| Sample Preparation | Extraction with a methanol/water or acetonitrile/water mixture, followed by sonication and filtration. | researchgate.netnifc.gov.vn |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. scioninstruments.comeag.com Due to the large molecular weight and non-volatile nature of crocins, which are glycosidic carotenoid esters, they are not suitable for direct analysis by GC-MS. mdpi.com This technique requires analytes to be thermally stable and easily vaporized, conditions that would cause crocins to decompose.

However, GC-MS plays a crucial, albeit indirect, role in the quality assessment of saffron by analyzing its volatile fraction. nih.govnih.gov The primary aroma compound of saffron, safranal, is readily analyzed by GC-MS. nih.gov The profile of volatile compounds provides a chemical fingerprint that complements the analysis of non-volatile crocins, contributing to a comprehensive quality evaluation and authenticity assessment of the spice. nih.govnih.gov Different extraction techniques, such as solvent-assisted flavor evaporation (SAFE), can be employed to obtain a representative aromatic extract for GC-MS analysis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem configuration (LC-MS/MS) combine the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. wikipedia.org This makes it an indispensable tool for identifying and quantifying crocins and their metabolites in complex matrices such as biological fluids (plasma, urine) and food products. mercodia.comtechnologynetworks.com

The technique's ability to provide molecular mass information allows for the unambiguous identification of specific crocin esters and their isomers. aua.gr Electrospray ionization (ESI) is the most common interface, as it is a "soft" ionization technique that keeps the large, thermally labile crocin molecules intact, predominantly forming molecular ions. nih.govtechnologynetworks.com Tandem mass spectrometry (LC-MS/MS) is particularly valuable for quantitative studies (e.g., pharmacokinetics) and for structural elucidation through fragmentation analysis. mercodia.comresearchgate.net This method offers the high sensitivity needed to detect trace amounts of compounds in intricate biological samples. technologynetworks.comresearchgate.net

Table 2: Common LC-MS/MS Configurations for Crocin Analysis

| Parameter | Description | Source(s) |

| Separation | HPLC or UPLC with a reversed-phase column (e.g., C18). | nih.govwikipedia.org |

| Ionization Source | Electrospray Ionization (ESI), often operated in both positive and negative ion modes for comprehensive analysis. | nih.gov |

| Mass Analyzer | Triple Quadrupole (QqQ) for quantification, Time-of-Flight (TOF) or Quadrupole-TOF (QTOF) for high-resolution accurate mass measurement and identification. | nih.govtechnologynetworks.com |

| Application | Biomarker analysis, pharmacokinetic studies (ADME), metabolite identification, analysis in complex food matrices. | mercodia.comresearchgate.net |

Capillary Electrophoresis Techniques

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their differential migration in an electric field within a narrow capillary. libretexts.org It offers advantages such as high separation efficiency, short analysis times, and minimal sample and reagent consumption. lumexinstruments.com

CE, particularly in the mode of Capillary Zone Electrophoresis (CZE), has been successfully applied to the separation of saffron components. libretexts.org The analytes are separated based on their charge-to-mass ratio. libretexts.org Detection is commonly performed using UV-Vis absorbance at the characteristic wavelength for crocins. lumexinstruments.com For enhanced sensitivity and specificity, CE can be coupled with mass spectrometry (CE-MS), combining the high separation efficiency of CE with the definitive identification power of MS. wikipedia.org This hyphenated technique is powerful for analyzing complex mixtures of biomolecules. wikipedia.org Other advanced detection methods, such as laser-induced fluorescence (LIF), can be used for highly sensitive analysis after derivatization. chromatographyonline.com

Spectrophotometric Assays for Indirect Quantification

UV-Visible spectrophotometry is a classic, rapid, and cost-effective method for the quality control of saffron. creative-enzymes.com It is the basis for the international standard (ISO 3632) for saffron grading, which relies on measuring the absorbance of a saffron solution at specific wavelengths to determine its coloring strength (crocins), flavor (picrocrocin), and aroma (safranal). researchgate.net

This method provides an indirect quantification of the total crocin content by measuring the absorbance at the maximum absorption wavelength for crocins, which is approximately 440 nm. researchgate.netnih.gov The result is expressed as the coloring strength of the saffron. While this assay is simple and reproducible, it is non-specific, meaning it measures the collective absorbance of all crocin derivatives and can be influenced by other compounds that absorb at the same wavelength. researchgate.netnih.gov Therefore, it does not provide information on the profile of individual crocins, which requires chromatographic separation. nih.gov Despite this limitation, it remains a fundamental tool for routine quality assessment in the industry. mdpi.com

Bioavailability, Metabolism, and Pharmacokinetics in Research Models Non Clinical

In Vitro Metabolic Stability Studies (e.g., liver microsomes)

In vitro metabolic stability assays are a cornerstone of early-stage drug discovery, used to estimate a compound's susceptibility to metabolism by liver enzymes, primarily the Cytochrome P450 (CYP) superfamily. nih.gov These studies typically involve incubating the compound with liver microsomes—vesicles of endoplasmic reticulum containing high concentrations of drug-metabolizing enzymes—from various species (e.g., human, rat, mouse) and monitoring the compound's disappearance over time. nih.gov

The primary parameters determined from these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint), which reflect the inherent capacity of the liver to metabolize the drug. nih.gov While specific studies examining the metabolic stability of Crocusatin L in liver microsomes have not been prominently reported in the literature, the methodology is well-established. Saffron crocins are known to be unstable under various pH conditions and are susceptible to degradation, which suggests that their stability in a metabolic system would be a critical factor to investigate. next-herbal.comesmed.org

Table 1: Typical Parameters Measured in In Vitro Metabolic Stability Assays This table illustrates the kind of data generated from liver microsome stability assays. Data shown is for a representative compound and not specific to this compound.

In Vivo Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

In vivo studies in animal models are essential to understand the complete ADME profile of a compound. nih.gov For saffron glycosides like crocins, research shows a distinct pattern of absorption and metabolism. Orally administered crocins are generally not absorbed intact due to their glycosidic nature. mdpi.comnih.gov Instead, they are hydrolyzed in the intestinal tract to their aglycone form, crocetin (B7823005). sci-hub.se This hydrolysis is performed by enzymes in the intestinal epithelium and, to a lesser degree, by gut microbiota. nih.gov The resulting crocetin is then absorbed into the bloodstream via passive diffusion. mdpi.com

It is highly probable that this compound, as a glycoside, follows a similar metabolic fate. Upon oral administration, it would likely be deglycosylated in the intestine to its aglycone, which would then be the primary molecule absorbed systemically.

Studies in rats have shown that after oral administration of crocins, it is crocetin that is detected in the plasma, not the intact crocin (B39872) molecules. nih.gov This process leads to an interesting pharmacokinetic observation: the oral administration of crocins can result in a significantly higher plasma concentration of crocetin compared to administering pure crocetin itself, suggesting that the glycoside form acts as a prodrug that enhances the delivery of the active aglycone. nih.gov Once absorbed, crocetin is distributed to various tissues, including the liver and kidneys, and has been shown to cross the blood-brain barrier. mdpi.comnih.gov

Table 2: Illustrative Pharmacokinetic Parameters of Crocetin in Rats Following Oral Administration This table presents representative pharmacokinetic data for crocetin, the likely active metabolite of this compound, based on findings from related compounds.

Identification of Metabolites and Their Biological Relevance

The primary metabolic transformation for saffron glycosides is hydrolysis into the aglycone crocetin. mdpi.com Therefore, crocetin is considered the principal and most biologically relevant metabolite of compounds like this compound. mdpi.comsci-hub.se Crocetin itself is a dicarboxylic carotenoid responsible for many of the pharmacological effects attributed to saffron, including antioxidant, anti-inflammatory, and neuroprotective properties. sci-hub.se

Research has confirmed that trans-crocetin is the active metabolite capable of reaching systemic circulation and target tissues, including the central nervous system. mdpi.comsci-hub.se While other minor metabolites may be formed, the deglycosylation to crocetin is the most significant metabolic step influencing the compound's biological activity. The biological relevance of this compound is therefore intrinsically linked to its efficiency as a precursor for crocetin delivery. One study has noted that this compound possesses significant antityrosinase activity, suggesting it may have biological functions even before metabolism. researchgate.net

Impact of Formulation on In Vitro and In Vivo Bioavailability (academic perspective, not dosage)

The bioavailability of many natural compounds, including saffron's active metabolite crocetin, is often limited by poor water solubility and low stability. nih.gov From an academic standpoint, various formulation strategies are investigated to overcome these challenges. These approaches aim to enhance solubility, protect the compound from degradation, and improve its absorption across biological membranes.

For lipophilic compounds like crocetin, co-formulation with amphipathic surfactants or encapsulation within systems like cyclodextrins, liposomes, or micelles can significantly improve aqueous solubility and, consequently, bioaccessibility. researchgate.net For example, a study on crocetin demonstrated that creating an inclusion complex with cyclodextrins increased its solubility by thousands of times and improved its relative oral bioavailability in rats by approximately 3 to 4 times compared to the pure compound. This enhancement is attributed to the improved dissolution of crocetin in the gastrointestinal tract, leading to a greater amount of the drug being available for absorption. nih.gov

Other strategies include micronization, which increases the surface-area-to-volume ratio to speed up dissolution, and the development of phytosomal formulations that can facilitate transport across enterocytes. researchgate.net These formulation approaches, while not specific to this compound in the current literature, represent key academic principles for enhancing the in vivo performance of saffron-derived compounds that face similar bioavailability hurdles.

Table 3: Compound Names Mentioned in the Article

Future Research Directions and Translational Perspectives for Crocusatin L

Advanced Mechanistic Elucidation of Antityrosinase Action

While initial studies have identified Crocusatin L as a significant inhibitor of tyrosinase, the precise molecular mechanisms governing this inhibition remain to be elucidated. nih.gov Future research should focus on detailed kinetic studies to determine the nature of this inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type). Techniques such as Lineweaver-Burk plots and Dixon plots can provide valuable insights into how this compound interacts with the enzyme, whether it binds to the active site, an allosteric site, or the enzyme-substrate complex. frontiersin.orgcore.ac.ukmdpi.com

Furthermore, advanced biophysical techniques could be employed to visualize the interaction between this compound and tyrosinase at an atomic level. X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could potentially resolve the three-dimensional structure of the this compound-tyrosinase complex, revealing the specific amino acid residues involved in binding. Understanding these interactions is crucial for the rational design of more potent and selective tyrosinase inhibitors.

Exploration of Novel Biological Activities

The pharmacological potential of this compound beyond its antityrosinase activity is currently unknown. Given that other compounds from Crocus sativus exhibit a wide range of biological effects, including antioxidant, anti-inflammatory, and neuroprotective properties, it is plausible that this compound may also possess other valuable bioactivities. nih.govresearchgate.netresearchgate.net

A comprehensive screening of this compound against a diverse panel of biological targets is warranted. This could include assays for:

Antioxidant activity: Evaluating its capacity to scavenge free radicals and protect cells from oxidative stress.

Anti-inflammatory effects: Investigating its ability to modulate key inflammatory pathways and mediators.

Antimicrobial properties: Screening against a range of pathogenic bacteria and fungi.

Cytotoxic effects: Assessing its potential as an anticancer agent by testing its activity against various cancer cell lines. nih.gov

The discovery of additional biological activities would significantly broaden the potential therapeutic applications of this compound.

Chemoinformatic and Computational Approaches for Lead Optimization

Chemoinformatics and computational modeling offer powerful tools for accelerating the drug discovery and development process. nih.govresearchgate.netresearchgate.net In the context of this compound, these approaches can be utilized for lead optimization, aiming to enhance its efficacy, selectivity, and pharmacokinetic properties.

In silico techniques such as molecular docking and molecular dynamics simulations can be used to predict the binding affinity and mode of interaction of this compound and its derivatives with tyrosinase and other potential biological targets. researchgate.netresearchgate.netbohrium.com These computational studies can guide the synthesis of new analogues with improved activity. Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the structural features of this compound analogues with their biological activity, further aiding in the design of more potent compounds.

Biotechnological Production of this compound

The natural abundance of this compound in saffron petals is likely to be low, making its isolation from natural sources a potentially costly and unsustainable process for large-scale production. Therefore, the development of biotechnological production methods is a critical step towards its commercialization.

Metabolic engineering strategies in microbial or plant-based systems could be explored for the heterologous production of this compound. nih.govnih.govmdpi.comfrontiersin.org This would involve identifying the biosynthetic pathway of this compound in Crocus sativus and introducing the relevant genes into a suitable host organism, such as Escherichia coli or Saccharomyces cerevisiae. Optimizing fermentation conditions and downstream processing would be essential for achieving high yields and purity.

Integration into Multi-component Natural Product Research

Future research could focus on formulating well-defined mixtures of this compound with other natural products to explore potential enhancements in efficacy or to develop multi-targeted therapies. This approach aligns with the growing interest in the therapeutic potential of complex natural product extracts and polypharmacology.

常见问题

Q. What methodologies are recommended for the structural characterization of Crocusatin L?

To confirm the molecular structure of this compound, employ a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) for elucidating carbon-hydrogen frameworks.

- Mass Spectrometry (MS) to determine molecular weight and fragmentation patterns.

- X-ray Crystallography for absolute stereochemical confirmation (if crystalline samples are obtainable). Ensure reproducibility by adhering to standardized protocols for sample preparation and instrument calibration. Cross-validate results with computational modeling (e.g., density functional theory) to resolve ambiguities .

Q. How should researchers design bioactivity screening experiments for this compound?

Prioritize in vitro assays to evaluate antimicrobial, antioxidant, or cytotoxic properties:

- Use positive and negative controls (e.g., ascorbic acid for antioxidant assays, DMSO as a solvent control).

- Apply dose-response curves to determine IC50/EC50 values.

- Validate findings with orthogonal assays (e.g., fluorescence-based vs. colorimetric methods for antioxidant activity). Document batch-to-batch variability in compound purity, as impurities may confound results .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be resolved?

Discrepancies often arise from methodological differences:

- Compare cell line specificity (e.g., HeLa vs. MCF-7 cells) and assay conditions (e.g., incubation time, serum concentration).

- Analyze solvent effects (e.g., aqueous vs. DMSO solubility impacting bioavailability).

- Conduct meta-analyses of published data to identify trends or outliers, and perform robustness tests (e.g., sensitivity analysis) to assess result stability .

Q. What strategies are effective for establishing structure-activity relationships (SAR) of this compound derivatives?

- Synthesize analogs with systematic modifications (e.g., hydroxyl group substitutions, stereochemical inversions).

- Use molecular docking to predict binding affinities to target proteins (e.g., enzymes in metabolic pathways).

- Validate predictions with in vitro binding assays (e.g., surface plasmon resonance) and correlate with bioactivity data.

- Apply multivariate statistical analysis (e.g., PCA) to identify critical structural determinants .

Q. How can researchers investigate synergistic effects between this compound and other bioactive compounds?

- Design combinatorial assays using fixed-ratio mixtures (e.g., Chou-Talalay method).

- Calculate combination indices (CI) via CompuSyn software to classify synergism/additivity/antagonism.

- Validate with in vivo models (e.g., murine infection models) and analyze pharmacokinetic interactions (e.g., CYP450 enzyme modulation).

- Use isobologram analysis to visualize dose-reduction potential .

Experimental Design & Data Validation

Q. What experimental controls are critical for ensuring reproducibility in this compound studies?

- Include biological replicates (≥3) and technical replicates to account for instrument variability.

- Use blinded analysis for subjective endpoints (e.g., histological scoring).

- Report negative results (e.g., lack of cytotoxicity in non-target cell lines) to avoid publication bias .

Q. How should researchers optimize extraction protocols for this compound from natural sources?

- Apply design of experiments (DoE) to test variables (e.g., solvent polarity, extraction time, temperature).

- Use response surface methodology (RSM) to identify optimal conditions.

- Validate with HPLC quantification against a certified reference standard .

Data Contradiction & Interpretation

Q. What steps should be taken when conflicting structural data (e.g., NMR vs. X-ray) arise for this compound?

- Re-examine sample purity via HPLC and elemental analysis.

- Test alternative crystallization solvents or co-crystallization agents.

- Compare experimental NMR shifts with computed chemical shifts (e.g., using ACD/Labs or Gaussian).

- Publish raw data (e.g., crystallographic CIF files) for independent verification .

Q. How can researchers address variability in bioassay results across laboratories?

- Standardize protocols using consensus guidelines (e.g., CLSI for antimicrobial assays).

- Share raw datasets and analysis pipelines via repositories like Zenodo.

- Conduct inter-laboratory ring trials to identify systematic errors (e.g., pipette calibration drift) .

Methodological Innovations

Q. What advanced techniques are suitable for elucidating this compound’s molecular targets?

- Apply thermal proteome profiling (TPP) to identify target proteins in cellular lysates.

- Use CRISPR-Cas9 screens to pinpoint genetic vulnerabilities linked to this compound sensitivity.

- Integrate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data to map pathway-level effects .

Data Presentation & Reproducibility

Q. How should researchers present this compound data to meet journal reproducibility standards?

- Provide supplementary materials with raw spectra, assay protocols, and statistical code (e.g., R/Python scripts).

- Annotate NMR/MS spectra with peak assignments and integration values.

- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。